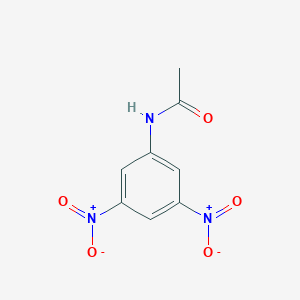

N-(3,5-dinitrophenyl)acetamide

Descripción

N-(3,5-Dinitrophenyl)acetamide (CAS: 38802-18-5; molecular formula: C₈H₇N₃O₅) is a nitro-substituted aromatic acetamide characterized by two nitro (-NO₂) groups at the 3 and 5 positions of the phenyl ring. The compound exhibits strong electron-withdrawing effects due to the nitro substituents, which significantly influence its electronic properties, solubility, and intermolecular interactions. It is typically synthesized via acetylation of 3,5-dinitroaniline or through nucleophilic substitution reactions involving chloroacetamide derivatives and nitro-substituted aryl amines .

Key structural features include:

- Planar aromatic backbone: The nitro groups and acetamide moiety lie in the same plane, facilitating resonance stabilization.

- Hydrogen-bonding capacity: The NH group in the acetamide unit participates in intermolecular hydrogen bonding, affecting crystallization behavior .

- High polarity: The nitro groups enhance polarity, reducing solubility in non-polar solvents but increasing stability in polar aprotic solvents like dimethylformamide (DMF) .

Propiedades

Número CAS |

38802-18-5 |

|---|---|

Fórmula molecular |

C8H7N3O5 |

Peso molecular |

225.16 g/mol |

Nombre IUPAC |

N-(3,5-dinitrophenyl)acetamide |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4H,1H3,(H,9,12) |

Clave InChI |

ZXERTWPNZJETAC-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Otros números CAS |

38802-18-5 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of N-(3,5-Dinitrophenyl)acetamide and Analogues

Key Observations:

Electronic Effects: Nitro groups in N-(3,5-dinitrophenyl)acetamide strongly withdraw electron density, decreasing the basicity of the acetamide NH compared to methyl- or chloro-substituted analogues. This enhances stability under acidic conditions . Chloro substituents (e.g., in N-(3,5-dichlorophenyl)acetamide) exhibit moderate electron-withdrawing effects but contribute to halogen bonding, influencing crystal packing . Methyl groups (e.g., in N-(3,5-dimethylphenyl)acetamide) donate electron density, increasing solubility in non-polar solvents and altering biological activity .

Crystallographic Behavior: Nitro-substituted derivatives often form denser crystal lattices due to strong hydrogen bonds (N–H⋯O) and π-π stacking. For example, N-(3,5-dinitrophenyl)acetamide adopts a monoclinic crystal system, whereas dimethyl analogues exhibit less dense triclinic systems . Chloro-substituted compounds (e.g., N-(3,5-dichlorophenyl)acetamide) show N–H⋯Cl interactions, stabilizing layered crystal structures .

Thermal Stability :

- Nitro groups reduce thermal stability, leading to decomposition near 220°C, whereas dimethyl and dichloro derivatives melt without decomposition below 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.